molecular formula C14H27NO4 B562051 N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine CAS No. 887353-49-3

N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine

Cat. No.: B562051
CAS No.: 887353-49-3
M. Wt: 273.373
InChI Key: PHDLJCSPXSOXAV-UHFFFAOYSA-N
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Description

N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is a compound that features a tert-butoxycarbonyl (t-Boc) protecting group, an ethyl group, and a 1,3-dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine typically involves the following steps:

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the dioxolane ring: This step involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Alkylation: The protected amine is then alkylated with an appropriate alkyl halide under basic conditions to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: Produces the free amine.

    Substitution: Produces various alkylated derivatives.

    Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.

Scientific Research Applications

N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Utilized in the preparation of biologically active compounds, such as enzyme inhibitors.

    Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(t-Boc)-N-methyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)butylamine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is unique due to its specific combination of protecting group, alkyl chain, and dioxolane ring, which provides a balance of stability and reactivity useful in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLJCSPXSOXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652488
Record name tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-49-3
Record name tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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